N-Desethyl メトクロプラミド

説明

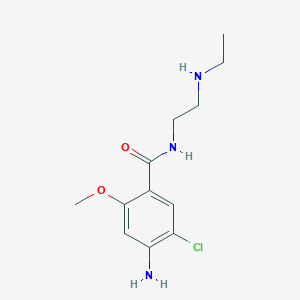

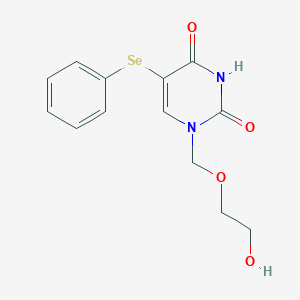

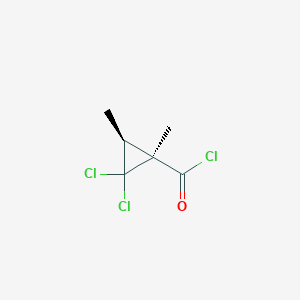

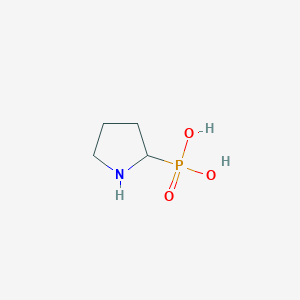

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, also known as 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, is a useful research compound. Its molecular formula is C12H18ClN3O2 and its molecular weight is 271.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

N-Desethyl メトクロプラミドは、プロテオミクス研究において生化学的ツールとして使用されます . これは、生物学的システムにおけるタンパク質の発現、修飾、機能の研究に役立ちます。この化合物は、タンパク質間相互作用、翻訳後修飾、タンパク質複合体のダイナミクスを調査するために使用できます。

医薬品開発における不純物標準

医薬品業界では、N-Desethyl メトクロプラミドは不純物標準として役立ちます . これは、メトクロプラミドの市販生産における分析方法開発、方法バリデーション、品質管理に使用されます。これにより、医薬品の純度と効力が保証されます。

消化器系診断

この化合物は、消化器系診断において、小腸の病変の特定を促進し、十二指腸内視鏡検査を支援し、小腸生検を可能にすることで役立ちます . また、上部消化管出血の緊急内視鏡検査にも使用されます。

制吐療法

N-Desethyl メトクロプラミドは、その制吐作用について研究されています。 これは、放射線療法、妊娠、胃腸炎、慢性腎不全などのさまざまな状態に関連する嘔吐の抑制に用いることが検討されています .

片頭痛治療

研究では、N-Desethyl メトクロプラミドを急性片頭痛発作の治療に用いることが検討されています。 これは、片頭痛の症状を緩和する際の有効性と安全性を他の片頭痛薬と比較されています .

消化管運動調節

この化合物は、消化管運動を調節する能力について調査されています。 これは、消化管の運動に影響を与え、食道括約筋の安静時緊張を改善し、胃の緊張と蠕動を強化します .

薬物吸収の増強

N-Desethyl メトクロプラミドは、他の薬物の吸収を促進する可能性について研究されてきました。 これは、胃の排泄プロセスを加速させる可能性があり、経口摂取した薬物の吸収速度に影響を与える可能性があります .

ドーパミン受容体遮断に関する研究

ドーパミン受容体遮断薬として、この化合物は神経科学研究において価値があります。 これは、さまざまな生理学的プロセスにおけるドーパミンの役割を理解するのに役立ち、ドーパミン活性の影響を受ける状態の治療法の開発に貢献する可能性があります .

作用機序

Target of Action

N-Desethyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting, as well as in the stimulation of gastric emptying .

Mode of Action

N-Desethyl Metoclopramide exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, 5-HT3 antagonist activity may also contribute to the antiemetic effect . The drug also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .

Biochemical Pathways

The biochemical pathways affected by N-Desethyl Metoclopramide are primarily related to the neurotransmitter systems of dopamine and serotonin . By blocking the D2 and 5-HT3 receptors, N-Desethyl Metoclopramide interferes with the normal functioning of these neurotransmitter systems, leading to its therapeutic effects .

Pharmacokinetics

N-Desethyl Metoclopramide is rapidly and well absorbed from the gastrointestinal tract, and undergoes variable first-pass metabolism . The elimination half-life of N-Desethyl Metoclopramide is dose-dependent after both intravenous and oral administration of single doses . The clearance of N-Desethyl Metoclopramide is reduced in patients with renal failure to approximately 50% of normals and the terminal half-life is prolonged .

Result of Action

The primary result of N-Desethyl Metoclopramide’s action is the prevention of nausea and vomiting, and the stimulation of gastric emptying . This makes it useful in the treatment of conditions such as gastroesophageal reflux disease and diabetic gastroparesis . It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action of N-Desethyl Metoclopramide can be influenced by various environmental factors. For example, the pH of the formulation can affect the bioavailability and side effects of the drug . Furthermore, the presence of renal impairment can significantly affect the clearance of N-Desethyl Metoclopramide, leading to altered pharmacokinetics .

生化学分析

Biochemical Properties

N-Desethyl Metoclopramide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with dopamine D2 receptors and serotonin 5-HT3 receptors, which are crucial in neurotransmission. The binding of N-Desethyl Metoclopramide to these receptors inhibits their activity, leading to various physiological effects. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

N-Desethyl Metoclopramide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the immune response by modulating the secretion of prolactin, which in turn influences cell-mediated immune functions . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, N-Desethyl Metoclopramide exerts its effects through binding interactions with biomolecules. It inhibits dopamine D2 and serotonin 5-HT3 receptors, leading to decreased neurotransmitter release and altered neuronal signaling . Additionally, it can inhibit or activate various enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desethyl Metoclopramide change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to N-Desethyl Metoclopramide can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

The effects of N-Desethyl Metoclopramide vary with different dosages in animal models. At low doses, it can enhance immune function and improve gastrointestinal motility. At high doses, it may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.

Metabolic Pathways

N-Desethyl Metoclopramide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes through N-4 sulphate conjugation and other pathways . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within the body .

Transport and Distribution

Within cells and tissues, N-Desethyl Metoclopramide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in specific tissues, which in turn affects its activity and function.

Subcellular Localization

N-Desethyl Metoclopramide is localized in various subcellular compartments, including the cytoplasm and membrane-bound organelles. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate cellular compartments to exert its effects.

特性

IUPAC Name |

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQMQUZXBADBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181712 | |

| Record name | Desethylmetoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27260-19-1 | |

| Record name | Desethylmetoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027260191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylmetoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44O5BC8E9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide formed in the body?

A: This compound is a metabolite of metoclopramide, generated through N-deethylation. Essentially, one ethyl group (-CH2CH3) is removed from the diethylaminoethyl side chain of metoclopramide. This transformation was observed in rabbit urine after oral administration of metoclopramide. []

Q2: What other metabolites of metoclopramide were identified in the rabbit urine study?

A: In addition to 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, several other metoclopramide metabolites were identified: * An oxidation product of the primary amino group of metoclopramide. * 4-amino-5-chloro-2-methoxy benzoic acid (resulting from the cleavage of the amide bond).* N4-glucuronide and N4-sulfonate conjugates of metoclopramide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)